2-Methyl-1-octyl-1H-indole
Overview
Description
2-Methyl-1-octyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are a crucial component in various natural and synthetic compounds
Mechanism of Action
Target of Action
It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms Indole derivatives are known to influence a variety of biological pathways, contributing to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 2-Methyl-1-octyl-1H-indole can be influenced by various environmental factors. For instance, the presence of dust can be avoided as it may affect the compound’s action
Biochemical Analysis
Biochemical Properties
2-Methyl-1-octyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, which are critical for cancer treatment . Additionally, this compound may impact the expression of genes related to metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they may interact with DNA or nuclear proteins to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-octyl-1H-indole can be achieved through several methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed reactions are commonly used due to their high selectivity and efficiency .
Chemical Reactions Analysis
2-Methyl-1-octyl-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, electrophilic reagents.
Major Products:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Halogenated or other substituted indoles.
Scientific Research Applications
2-Methyl-1-octyl-1H-indole has several applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-indole: Similar structure but with a methyl group at the first position.
2-Methyl-1H-indole: Similar structure but without the octyl group.
1-Octyl-1H-indole: Similar structure but without the methyl group.
Uniqueness: 2-Methyl-1-octyl-1H-indole is unique due to the presence of both a methyl group at the second position and an octyl group at the first position.
Properties
IUPAC Name |
2-methyl-1-octylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N/c1-3-4-5-6-7-10-13-18-15(2)14-16-11-8-9-12-17(16)18/h8-9,11-12,14H,3-7,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVCYDNEZZZSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=CC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068438 | |
Record name | 1H-Indole, 2-methyl-1-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-39-3 | |
Record name | 2-Methyl-1-octyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42951-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-octyl-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 2-methyl-1-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 2-methyl-1-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-octyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Methyl-1-octyl-1H-indole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUE6LN74XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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